molecular formula C12H9ClN4 B1451547 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1204297-37-9

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B1451547
CAS No.: 1204297-37-9
M. Wt: 244.68 g/mol
InChI Key: RRUMUCVWQIBJNG-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine is a synthetically versatile chemical scaffold based on the pyrazolo[3,4-d]pyridazine core, a heterocyclic system of significant interest in medicinal chemistry . This specific regioisomer, characterized by chlorine at the 7-position, methyl at the 4-position, and phenyl at the 1-position of the fused ring system, is primarily valued as a key synthetic intermediate for the development of novel bioactive molecules. The pyrazolo[3,4-d]pyridazine scaffold is recognized for its diverse range of biological activities and therapeutic potential, which includes serving as a core structure in promising antimicrobial, anticancer, and anti-inflammatory agents . The reactivity of the chlorine substituent makes this compound a crucial building block for further functionalization via nucleophilic aromatic substitution, allowing researchers to introduce a variety of amines, alcohols, and other nucleophiles to create targeted libraries for biological screening . The structural features of this compound, particularly the phenyl and methyl substitutions, are designed to optimize interactions with biological targets and enhance pharmacokinetic properties . As a reagent, it is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are directed to consult the safety data sheet (SDS) for proper handling, storage, and disposal protocols.

Properties

IUPAC Name

7-chloro-4-methyl-1-phenylpyrazolo[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-10-7-14-17(9-5-3-2-4-6-9)11(10)12(13)16-15-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUMUCVWQIBJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazones (4a–l)

  • Dissolve 3-aryl-4-acetylsydnones (2a–d) in ethanol.
  • Add a few drops of acetic acid.
  • Add aryl hydrazines dropwise.
  • Reflux the mixture for 2 hours.
  • Monitor reaction progress by TLC.
  • Isolate and purify hydrazones by filtration and recrystallization.

Conventional Synthesis of Pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l)

  • Add POCl₃ dropwise to DMF with stirring to generate the Vilsmeier reagent.
  • Add hydrazone (4a–l) to the mixture.
  • Heat the reaction on a water bath for 10–12 hours.
  • Cool and pour into crushed ice.
  • Filter and wash the precipitate.
  • Recrystallize from ethanol to obtain pure product.

Microwave-Assisted Synthesis

  • Mix POCl₃ and DMF as above.
  • Add hydrazone (4a–l) and stir for 10 minutes.
  • Irradiate the sealed reaction vessel at 120 °C with 150 W microwave power for 5–8 minutes.
  • Quench the reaction in crushed ice.
  • Filter, wash, dry, and recrystallize the product.

Microwave irradiation significantly reduces reaction time from hours to minutes and improves yields up to 94%.

Data Table Summarizing Yields and Conditions

Compound Substituents (Ar groups) Reaction Time (h) Conventional Yield (%) Conventional Reaction Time (min) Microwave Yield (%) Microwave
7h 4-ClC₆H₄ – 4-ClC₆H₄ 7 75 6 92
7i 4-ClC₆H₄ – 4-BrC₆H₄ 8 71 6 95
7j 4-CH₃C₆H₄ – C₆H₅ 6 70 8 91
7k 4-CH₃C₆H₄ – 4-ClC₆H₄ 6 71 8 94
7l 4-CH₃C₆H₄ – 4-BrC₆H₄ 7 73 8 96

Note: Reaction times and yields are representative; the 7-chloro-4-methyl-1-phenyl derivative would follow similar optimized conditions.

Characterization and Confirmation

The synthesized pyrazolo[3,4-d]pyridazin-7(6H)-ones were characterized by:

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1630–1679 cm⁻¹ (carbonyl of pyridazinone) and 1528–1609 cm⁻¹ (C=N of pyrazole ring).
  • ¹H NMR: Singlets around 9.94–10.06 ppm for pyridazinone C–H and 8.42–9.72 ppm for pyrazole C–H.
  • ¹³C NMR: Signals consistent with the expected number of magnetically nonequivalent carbons.
  • Mass Spectrometry (GC–MS): Molecular ion peaks corresponding to the expected molecular weights.
  • Single-Crystal X-ray Diffraction: Confirmed the fused heterocyclic structure and crystallographic parameters.

Advantages of the Method

  • Shorter reaction time: Microwave-assisted synthesis reduces reaction time from 6–7 hours to 5–8 minutes.
  • High yields: Up to 94% isolated yield.
  • Mild conditions: Moderate temperatures and no harsh reagents beyond POCl₃/DMF.
  • Easy workup: Simple precipitation and recrystallization.
  • Versatility: Applicable to a variety of substituted aryl groups.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolopyridazine oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrazole or pyridazine rings.

    Substitution: Formation of substituted pyrazolopyridazine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example Compounds: N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides (e.g., compounds 63a and 63b) .
  • Structural Differences : The pyridazine ring in the target compound is replaced with a pyrimidine ring in these analogs. This alters electronic properties, as pyridazine is a diazine with adjacent nitrogen atoms, while pyrimidine has meta-oriented nitrogens.
  • Biological Activity: Compounds 63a/b exhibit anti-inflammatory effects by inhibiting NO, TNF-α, IL-6, NF-κB, and MAPK pathways in macrophages . The target compound’s pyridazine core may confer distinct binding affinities due to differing hydrogen-bonding capabilities.

Thieno[3,4-d]pyridazine Derivatives

  • Example Compounds: 4-oxo-3,4-dihydrothieno[3,4-d]pyridazines (e.g., aldose reductase inhibitors from European patents) .
  • Structural Differences: The pyrazole ring in the target is replaced with a thiophene ring, creating a thieno[3,4-d]pyridazine system. This introduces sulfur-mediated hydrophobic interactions.
  • Biological Activity: Thieno derivatives inhibit aldose reductase, an enzyme implicated in diabetic complications . The target compound’s chloro and phenyl groups may limit cross-reactivity with this enzyme compared to thieno-based analogs.

Pyrido[3,4-d]pyridazine Derivatives

  • Example Compounds: 1-Chloro-4-hydrazinopyrido[3,4-d]pyridazine and derivatives .
  • Structural Differences : These feature a pyridine ring fused to pyridazine, differing from the pyrazole-pyridazine fusion in the target.
  • Reactivity: The hydrazino group in these compounds facilitates condensation reactions (e.g., forming benzylidene derivatives), whereas the target’s chloro group may favor nucleophilic substitution .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
This compound Pyrazolo[3,4-d]pyridazine 7-Cl, 4-Me, 1-Ph Under investigation (anti-inflammatory inferred) Hydrazine-mediated cyclization
63a/b (Pyrazolo[3,4-d]pyrimidines) Pyrazolo[3,4-d]pyrimidine N-substituted benzamides Anti-inflammatory (NO, TNF-α inhibition) Not specified
Thieno[3,4-d]pyridazines Thieno[3,4-d]pyridazine 4-oxo-3,4-dihydro Aldose reductase inhibition Patent-based synthesis
1-Chloro-4-hydrazinopyrido[3,4-d]pyridazine Pyrido[3,4-d]pyridazine 1-Cl, 4-NHNH2 Intermediate for derivatives Hydrazine treatment of precursors

Key Research Findings and Implications

  • Anti-inflammatory Potential: While the target compound shares a pyrazolo-fused core with active anti-inflammatory agents (e.g., 63a/b), its pyridazine ring may modulate selectivity toward inflammatory pathways differently than pyrimidine-based analogs .
  • Synthetic Flexibility: The chloro group at position 7 offers a handle for further functionalization, contrasting with hydrazino or benzamide substituents in other derivatives .
  • Therapeutic Scope: Thieno[3,4-d]pyridazines highlight how core heterocycle changes (pyrazole vs. thiophene) can redirect biological activity entirely (anti-inflammatory vs. aldose reductase inhibition) .

Biological Activity

7-Chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a comprehensive review of its biological activity based on recent studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

The molecular formula of this compound is C12H9ClN4C_{12}H_{9}ClN_{4} with a molar mass of approximately 244.69 g/mol. It is characterized by a pyrazolo[3,4-d]pyridazine core structure, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 0.01 µM to 0.46 µM .
  • Mechanism of Action :
    • Research indicates that compounds within this class may inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. For instance, one derivative showed an IC50 value of 0.16 µM against Aurora-A kinase, suggesting a targeted approach to halt tumor growth .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown potential as an anti-inflammatory agent.

Data Table: Anti-inflammatory Activity

CompoundActivity TypeCell LineIC50 (µM)
7-Chloro-4-methyl-1-phenyl-pyrazoloAnti-inflammatoryCOX-2 Inhibition0.034 - 0.052
Other DerivativesAnti-inflammatoryVarious60.56 - 69.15

Structure-Activity Relationships (SAR)

Understanding the SAR for pyrazolo[3,4-d]pyridazine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly alter potency and selectivity.

Key Findings

  • Substituents at the C3 position have been shown to enhance antitumor activity.
  • Methyl groups at N1 and C3 positions generally increase biological activity due to improved interaction with target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine?

  • Methodological Answer : A common approach involves cyclocondensation reactions using precursors like chlorinated pyridazines and substituted pyrazoles. For example, anhydrous sodium acetate in DMF with dropwise addition of chlorinated intermediates under reflux (16 hours) has been employed for structurally similar pyrazolo[3,4-d]pyrimidines . Microwave-assisted synthesis, as demonstrated for 3,6-dichloropyridazine derivatives, may enhance reaction efficiency and yield .

Q. How to characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Proton and carbon-13 NMR can identify substituent patterns (e.g., methyl, chloro, and phenyl groups). For pyrazolo-pyridazine analogs, aromatic protons typically appear between δ 7.2–8.5 ppm .
  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological studies) .
  • X-ray crystallography : Recrystallization from ethanol or DMF/water mixtures can yield single crystals. Refinement protocols involve constraining C–H bonds and freely refining N-bound H atoms .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Waste disposal : Segregate halogenated organic waste and collaborate with certified waste management services for incineration .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Structural analogs have shown no explicit acute toxicity data, but assume mutagenic potential due to aromatic heterocycles .

Advanced Research Questions

Q. How to optimize reaction conditions for improved yield and purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Anhydrous sodium acetate aids in deprotonation during cyclization .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 16 hours to <2 hours) while maintaining high yields, as shown for dichloropyridazine derivatives .

Q. What computational methods are used to study its electronic properties and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Pyrazolo-pyridazines often exhibit low band gaps (~3–4 eV), suitable for charge-transfer applications .
  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on the chloro and phenyl groups as potential binding motifs .

Q. How to resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry. For example, IR absorption at ~1650 cm⁻¹ confirms C=N stretching in pyridazine rings .
  • Crystallographic refinement : Address ambiguous H-atom positions via difference Fourier maps and free refinement of N–H protons, as done for pyrazolo[3,4-d]pyrimidines .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent variation : Replace the 4-methyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents to modulate steric effects. Evidence from quinoline-piperazine hybrids shows that chloro and methoxy groups enhance bioactivity .
  • Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic systems (e.g., thiophene) to evaluate pharmacokinetic improvements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

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